Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate is an azo compound characterized by its complex structure, which includes a sulfonate group and a diazenyl moiety. Its chemical formula is C₁₂H₈ClN₂NaO₆S, and it is known for its vibrant color properties, making it useful in various applications, particularly in dyes and pigments. This compound's molecular structure features a chlorine atom and multiple hydroxyl groups, contributing to its reactivity and solubility in water .
Research indicates that sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate exhibits biological activities such as:
Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate can be synthesized through several methods:
Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate has various applications:
Interaction studies involving sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate focus on its reactivity with biological molecules:
Several compounds share structural similarities with sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate. Here are a few notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sodium;5-chloro-2-hydroxybenzenesulfonate | C₁₂H₈ClN₂NaO₆S | Contains fewer hydroxyl groups than the target compound |
4-amino-3-hydroxynaphthalene sulfonic acid | C₁₁H₉N₃O₃S | Exhibits different biological activity due to amino group |
1-(4-sulfophenyl)-3-methyl-5-pyrazolone | C₉H₉N₃O₃S | Used as a dye but has different reactivity profiles |
These compounds differ mainly in their functional groups and biological activities while sharing similar azo structures. Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate stands out due to its specific combination of chlorination and hydroxylation, which enhances its solubility and color properties compared to others.